molecular formula C17H22N2O2S B5843545 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5843545
M. Wt: 318.4 g/mol
InChI Key: KELHXXGAUHJFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.

Mechanism of Action

1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-tumor effects in various types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its potency as a COX-2 inhibitor. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be more potent than other COX-2 inhibitors such as celecoxib. However, one of the limitations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more efficient synthesis methods for 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its solubility and reduce the cost of production. Another area of research is the development of new formulations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to explore the potential applications of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in the treatment of various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the treatment of inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been studied for its potential applications in cancer treatment, as COX-2 is known to be overexpressed in many types of cancer. Additionally, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-12-14(2)19(18-13)22(20,21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHXXGAUHJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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